molecular formula C7H6INO2 B1505404 6-Iodobenzo[d][1,3]dioxol-5-amine CAS No. 1000802-34-5

6-Iodobenzo[d][1,3]dioxol-5-amine

Cat. No. B1505404
Key on ui cas rn: 1000802-34-5
M. Wt: 263.03 g/mol
InChI Key: QJMNGYVZGVGPQH-UHFFFAOYSA-N
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Patent
US09040556B2

Procedure details

A solution of N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide (200 mg, 0.656 mmol) and NaOH (1.31 g, 32.8 mmol) in ethanol (26 mL) and water (6 mL) was heated to reflux with stirring for 4 h. The mixture was cooled and the solvent was removed under vacuum. The residue was partitioned between methylene chloride (100 mL) and water (100 mL). The organic layer was washed with water (2×100 mL), dried (MgSO4) and evaporated under vacuum to give 6-iodobenzo[d][1,3]dioxol-5-amine (170 mg, 98%) as orange solid. LCMS: 264 [M+1]+; 1H NMR (DMSO-d6) δ 4.88 (s, 2H), 5.87 (s, 2H), 6.47 (s, 1H), 7.07 (s, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]([NH:11]C(=O)C)=[CH:4][C:5]2[O:9][CH2:8][O:7][C:6]=2[CH:10]=1.[OH-].[Na+]>C(O)C.O>[I:1][C:2]1[C:3]([NH2:11])=[CH:4][C:5]2[O:9][CH2:8][O:7][C:6]=2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
IC=1C(=CC2=C(OCO2)C1)NC(C)=O
Name
Quantity
1.31 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride (100 mL) and water (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
IC=1C(=CC2=C(OCO2)C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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